2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a phenoxy group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylphenylamine with sulfamoyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-phenoxyphenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in functional groups and applications.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide: Another related compound with distinct properties and uses.
Uniqueness
2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it valuable for a wide range of scientific and industrial applications.
Properties
CAS No. |
914349-38-5 |
---|---|
Molecular Formula |
C22H20ClN3O6S |
Molecular Weight |
489.9 g/mol |
IUPAC Name |
2-[4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H20ClN3O6S/c1-14-3-5-16(11-20(14)23)25-33(30,31)19-9-7-18(8-10-19)32-13-22(27)24-21-12-17(26(28)29)6-4-15(21)2/h3-12,25H,13H2,1-2H3,(H,24,27) |
InChI Key |
DBRAKYSZZOOMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.